![molecular formula C15H20N2O3S B13012644 Benzyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate](/img/structure/B13012644.png)
Benzyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate is a chemical compound with the molecular formula C15H20N2O3S and a molecular weight of 308.3959 g/mol . This compound is known for its unique structure, which includes an azetidine ring, a sulfinyl group, and a benzyl ester. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of Benzyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of an azetidine derivative with a sulfinyl imine under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
Benzyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Hydrolysis: Hydrolysis reactions can break down the ester bond in the presence of acids or bases, leading to the formation of carboxylic acids and alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Benzyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Benzyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The sulfinyl group and azetidine ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Benzyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate can be compared with other similar compounds, such as:
Benzyl 3-tert-Butylsulfinyliminoazetidine-1-carboxylate: This compound has a similar structure but with a tert-butyl group instead of a methylpropane group.
Azetidine derivatives: Other azetidine derivatives with different substituents on the ring or ester group.
Sulfinyl imines: Compounds with sulfinyl imine groups but different core structures.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C15H20N2O3S |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
benzyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate |
InChI |
InChI=1S/C15H20N2O3S/c1-15(2,3)21(19)16-13-9-17(10-13)14(18)20-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
Clé InChI |
AUWWHOFGISURPM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)S(=O)N=C1CN(C1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aS,4R,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine](/img/structure/B13012573.png)
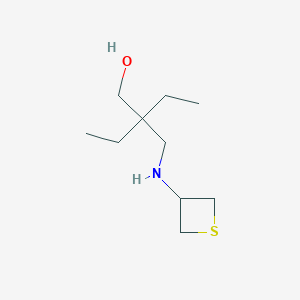
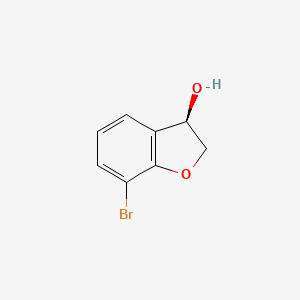
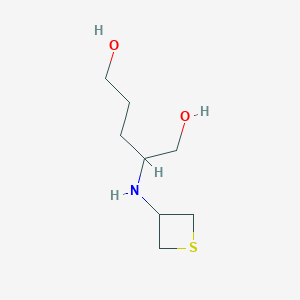
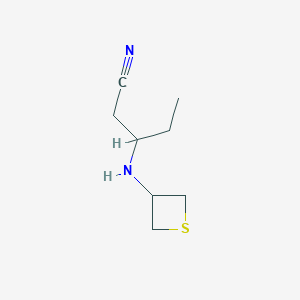
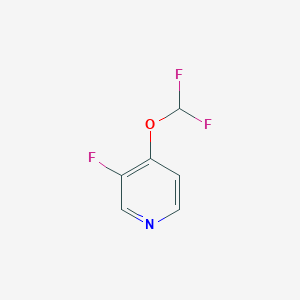


![Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13012622.png)
![(1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13012623.png)
![(1R,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B13012636.png)


